Cas no 749931-02-0 (2-(4-bromo-2-fluorophenyl)propanenitrile)

2-(4-Bromo-2-fluorophenyl)propanenitrile is a brominated and fluorinated aromatic nitrile compound with significant utility in synthetic organic chemistry. Its structure, featuring both bromine and fluorine substituents on the phenyl ring, enhances its reactivity as an intermediate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The nitrile group further expands its versatility, enabling transformations into carboxylic acids, amides, or other functional groups. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise halogenated intermediates are required for constructing complex molecules. Its stability and well-defined reactivity profile make it a reliable choice for targeted synthetic applications.
2-(4-bromo-2-fluorophenyl)propanenitrile structure
749931-02-0 structure
Product name:2-(4-bromo-2-fluorophenyl)propanenitrile
CAS No:749931-02-0
MF:C9H7BrFN
MW:228.06098484993
CID:5762798
PubChem ID:58762345

2-(4-bromo-2-fluorophenyl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromo-2-fluorophenyl)propanenitrile
    • 749931-02-0
    • 2-(4-bromo-2-fluoro-phenyl)-propionitrile
    • EN300-1915341
    • CVSOVRZLLKAQNO-UHFFFAOYSA-N
    • SCHEMBL3988619
    • DTXSID501258778
    • 4-Bromo-2-fluoro-alpha-methylbenzeneacetonitrile
    • Benzeneacetonitrile, 4-bromo-2-fluoro-α-methyl-
    • Inchi: 1S/C9H7BrFN/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3
    • InChI Key: CVSOVRZLLKAQNO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)C(C#N)C

Computed Properties

  • Exact Mass: 226.97459g/mol
  • Monoisotopic Mass: 226.97459g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Density: 1.487±0.06 g/cm3(Predicted)
  • Boiling Point: 283.8±25.0 °C(Predicted)

2-(4-bromo-2-fluorophenyl)propanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1915341-0.25g
2-(4-bromo-2-fluorophenyl)propanenitrile
749931-02-0
0.25g
$708.0 2023-09-17
Enamine
EN300-1915341-5.0g
2-(4-bromo-2-fluorophenyl)propanenitrile
749931-02-0
5g
$2732.0 2023-05-31
Enamine
EN300-1915341-5g
2-(4-bromo-2-fluorophenyl)propanenitrile
749931-02-0
5g
$2235.0 2023-09-17
Enamine
EN300-1915341-10g
2-(4-bromo-2-fluorophenyl)propanenitrile
749931-02-0
10g
$3315.0 2023-09-17
Enamine
EN300-1915341-0.5g
2-(4-bromo-2-fluorophenyl)propanenitrile
749931-02-0
0.5g
$739.0 2023-09-17
Enamine
EN300-1915341-2.5g
2-(4-bromo-2-fluorophenyl)propanenitrile
749931-02-0
2.5g
$1509.0 2023-09-17
Enamine
EN300-1915341-1.0g
2-(4-bromo-2-fluorophenyl)propanenitrile
749931-02-0
1g
$943.0 2023-05-31
Enamine
EN300-1915341-0.1g
2-(4-bromo-2-fluorophenyl)propanenitrile
749931-02-0
0.1g
$678.0 2023-09-17
Enamine
EN300-1915341-0.05g
2-(4-bromo-2-fluorophenyl)propanenitrile
749931-02-0
0.05g
$647.0 2023-09-17
Enamine
EN300-1915341-1g
2-(4-bromo-2-fluorophenyl)propanenitrile
749931-02-0
1g
$770.0 2023-09-17

Additional information on 2-(4-bromo-2-fluorophenyl)propanenitrile

2-(4-Bromo-2-Fluorophenyl)Propanenitrile: A Comprehensive Overview

2-(4-Bromo-2-Fluorophenyl)Propanenitrile (CAS No. 749931-02-0) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in drug discovery and advanced materials development. The molecule consists of a nitrile group attached to a propanenitrile chain, which is further connected to a bromo-fluorophenyl ring. This combination of functional groups imparts the compound with distinctive chemical properties, making it a valuable substrate for various chemical transformations.

Recent studies have highlighted the importance of halogenated aromatic compounds like 2-(4-bromo-2-fluorophenyl)propanenitrile in medicinal chemistry. The presence of bromine and fluorine atoms on the aromatic ring introduces electronic effects that can influence the compound's reactivity and bioavailability. Researchers have explored the use of this compound as a precursor in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against several oncogenic kinases, suggesting its potential in anticancer drug development.

The synthesis of 2-(4-bromo-2-fluorophenyl)propanenitrile typically involves multi-step organic reactions, including nucleophilic substitution, electrophilic aromatic substitution, and oxidation processes. One common approach involves the bromination of a fluorophenyl derivative followed by alkylation with a nitrile-containing reagent. The choice of reaction conditions, such as temperature and solvent, plays a critical role in ensuring high yields and selectivity. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more efficient and scalable for industrial applications.

In addition to its role in drug discovery, 2-(4-bromo-2-fluorophenyl)propanenitrile has found applications in materials science. Its ability to undergo various polymerization reactions has led to its use in the development of high-performance polymers with tailored properties. For example, researchers have utilized this compound as a monomer to synthesize polyamides with enhanced thermal stability and mechanical strength. These materials hold promise for use in aerospace and automotive industries, where lightweight yet durable materials are highly sought after.

The environmental impact of 2-(4-bromo-2-fluorophenyl)propanenitrile has also been a topic of recent research. Studies have shown that the compound exhibits moderate biodegradability under aerobic conditions, with microbial degradation being a key pathway for its removal from aquatic environments. However, its persistence under anaerobic conditions remains a concern, necessitating further investigation into eco-friendly disposal methods. Regulatory agencies are increasingly emphasizing the need for sustainable practices in chemical manufacturing to mitigate environmental risks associated with such compounds.

In conclusion, 2-(4-bromo-2-fluorophenyl)propanenitrile (CAS No. 749931-02-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing technological and therapeutic innovations.

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